2-Chloro-3,5-dimethyl-1H-indole

Medicinal Chemistry Organic Synthesis Chemical Procurement

Standard 3,5-dimethylindole or 2-chloroindole cannot replicate the unique electronic and steric profile of 2-chloro-3,5-dimethyl-1H-indole (CAS 1352485-23-4). The C2-chloro plus C3,C5-dimethyl pattern is critical for CB1 receptor binding affinity and FXa inhibitor hydrophobicity. - Preferred scaffold for CB1 allosteric modulators; chlorination at C2 preserves binding vs non-chlorinated analogs - Hydrophobic building block for serine protease (FXa) inhibitors; enhances backbone interactions - 98% purity grade minimizes catalyst poisoning in Pd-catalyzed cross-couplings and C-H activation

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B11909903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dimethyl-1H-indole
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2C)Cl
InChIInChI=1S/C10H10ClN/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,12H,1-2H3
InChIKeyBSMIQPSGYSMQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dimethyl-1H-indole Properties and Procurement


2-Chloro-3,5-dimethyl-1H-indole (CAS 1352485-23-4) is a halogenated indole derivative with the molecular formula C10H10ClN and a molecular weight of 179.64 g/mol [1]. This compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, featuring a chloro substituent at the 2-position and methyl groups at the 3- and 5-positions of the indole heterocycle . Indole derivatives are privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets . The specific substitution pattern of this compound confers distinct reactivity and potential biological properties compared to other indole analogs .

Why 2-Chloro-3,5-dimethyl-1H-indole Cannot Be Substituted


Substituting 2-chloro-3,5-dimethyl-1H-indole with 3,5-dimethyl-1H-indole or 2-chloroindole is not functionally equivalent due to significant differences in chemical reactivity, biological target engagement, and synthetic accessibility. The presence of both the C2-chloro and C3,C5-dimethyl groups creates a unique electronic and steric environment that alters reaction outcomes in cross-coupling and electrophilic substitution reactions compared to non-halogenated analogs . Furthermore, the chlorine atom at the 2-position is critical for binding affinity in certain biological targets; chlorination at this position largely retains binding affinity relative to non-chlorinated parent compounds, while chlorination at other positions (e.g., C4, C5) reduces it [1]. The dimethyl substitution pattern also influences metabolic stability and physicochemical properties, making direct interchange with other indole derivatives scientifically unsound without re-optimization of reaction conditions or biological assays.

Differentiation Evidence for 2-Chloro-3,5-dimethyl-1H-indole


Commercial Purity Advantage

2-Chloro-3,5-dimethyl-1H-indole is commercially available at a higher purity specification of 98% compared to the non-halogenated analog 3,5-dimethyl-1H-indole, which is typically offered at 95% purity . This 3-percentage-point purity advantage is critical for applications requiring high-purity starting materials, such as medicinal chemistry lead optimization and sensitive catalytic reactions.

Medicinal Chemistry Organic Synthesis Chemical Procurement

CB1 Binding Retention by C2-Chlorination

Chlorination at the C2 position of the indole core largely retains binding affinity at the human CB1 cannabinoid receptor relative to the non-chlorinated parent compound, whereas chlorination at positions 4 and 5 significantly reduces binding affinity [1]. This positional selectivity is critical: the C2-chloro substituent in 2-chloro-3,5-dimethyl-1H-indole preserves target engagement, while alternative halogenation patterns (e.g., 4-chloro or 5-chloro analogs) result in diminished receptor binding, making the C2-chloro isomer the preferred scaffold for CB1-targeted medicinal chemistry programs.

Cannabinoid Research Neurological Disorders GPCR Pharmacology

Chloroindole Hydrophobicity and Binding Energy

In energetic analyses of factor Xa (FXa) inhibitors, 3-chloroindole-containing compounds exhibit increased binding energy compared to 3-methylindole-containing analogs [1]. This increased binding energy is attributed primarily to (a) the more hydrophobic nature of chloro- versus methyl-containing compounds and (b) an increased interaction of 3-chloroindole versus 3-methylindole with the Gly218 backbone residue in the FXa active site [1]. Extrapolating this class-level evidence to 2-chloro-3,5-dimethyl-1H-indole suggests that the chloro substituent at the 2-position (analogous to the 3-chloro case) contributes to enhanced hydrophobicity and potential target engagement compared to fully methylated indoles.

Medicinal Chemistry Factor Xa Inhibitors Structure-Activity Relationship

Recommended Applications for 2-Chloro-3,5-dimethyl-1H-indole


CB1 Cannabinoid Receptor Modulator Development

Use 2-chloro-3,5-dimethyl-1H-indole as a key synthetic intermediate for developing allosteric modulators of the CB1 receptor, a validated target for neurological disorders [1]. The C2-chloro substituent preserves receptor binding affinity compared to non-chlorinated analogs, while alternative halogenation at positions 4 or 5 significantly reduces binding [1]. This positional selectivity makes the 2-chloro isomer the preferred scaffold for CB1-targeted medicinal chemistry programs, reducing the need for extensive SAR exploration of alternative halogenation patterns.

Factor Xa Inhibitor Lead Optimization

Employ 2-chloro-3,5-dimethyl-1H-indole as a hydrophobic building block in serine protease inhibitor design, particularly for FXa inhibitors. Class-level evidence demonstrates that chloroindoles exhibit increased binding energy compared to methylindoles due to enhanced hydrophobicity and specific backbone interactions (e.g., with Gly218) [2]. The chloro substituent at the 2-position of the target compound is expected to confer similar advantages, potentially improving binding affinity and pharmacokinetic properties in FXa inhibitor leads.

Regioselective Cross-Coupling and C-H Functionalization

Utilize 2-chloro-3,5-dimethyl-1H-indole as a substrate for copper-mediated or palladium-catalyzed cross-coupling reactions where the C2-chloro substituent serves as a directing group or synthetic handle . The presence of the C2-chloro group, combined with the electron-donating 3,5-dimethyl substituents, creates a unique electronic environment that influences regioselectivity in subsequent functionalization reactions, enabling access to substitution patterns that are difficult to achieve with unsubstituted or differently halogenated indoles .

High-Purity Starting Material for Sensitive Catalytic Reactions

Select 2-chloro-3,5-dimethyl-1H-indole from suppliers offering 98% purity (e.g., Leyan) over the 95% purity grade commonly available for non-halogenated 3,5-dimethyl-1H-indole when conducting palladium-catalyzed cross-couplings, C-H activation, or other transformations sensitive to trace impurities. The higher purity specification minimizes catalyst poisoning and side reactions, improving yield consistency and reducing purification burden in multistep synthetic sequences.

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